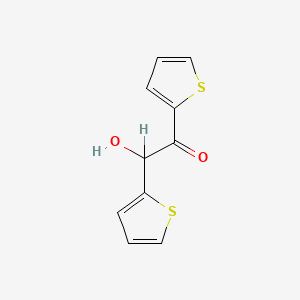

2,2'-Thenoin

Übersicht

Beschreibung

“2,2’-Thenoin” is a chemical compound with the molecular formula C10H8O2S21. It is also known by other names such as 2-hydroxy-1,2-di(thiophen-2-yl)ethanone, 2-hydroxy-1,2-dithiophen-2-ylethanone, and 2-hydroxy-1,2-bis(thiophen-2-yl)ethan-1-one1.

Synthesis Analysis

The synthesis of 2,2’-Thenoin can be achieved utilizing the benzoin condensation reaction, starting with 2-thiophenecarboxaldehyde2. However, the detailed synthesis process and yield are not provided in the available resources.

Molecular Structure Analysis

The molecular weight of 2,2’-Thenoin is 224.3 g/mol1. The InChIKey, a unique identifier for the compound, is OGWZIOZTPNLTCR-UHFFFAOYSA-N1. The Canonical SMILES, another form of representation, is C1=CSC(=C1)C(C(=O)C2=CC=CS2)O1.

Chemical Reactions Analysis

Unfortunately, specific chemical reactions involving 2,2’-Thenoin are not available in the retrieved resources.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Thenoin include a molecular weight of 224.3 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 31. The compound also has a Topological Polar Surface Area of 93.8 Ų1. However, other properties such as melting point, boiling point, and density are not provided in the available resources.

Wissenschaftliche Forschungsanwendungen

Certainly, here are some additional applications of “2,2’-Thenoin” in the chemical field :

-

Catalyst : “2,2’-Thenoin” can be used as a catalyst in various chemical reactions. A catalyst is a substance that increases the rate of a chemical reaction by reducing the activation energy, but is not consumed during the reaction .

-

Intermediate in Organic Synthesis : “2,2’-Thenoin” can serve as an intermediate in organic synthesis. An intermediate is a compound that is formed in a middle step of a multi-step reaction. This intermediate then reacts to form the final product .

-

Raw Material for the Synthesis of Functional Materials : “2,2’-Thenoin” can be used as a raw material for the synthesis of functional materials. Functional materials are materials having properties that can be changed in a controlled fashion by external conditions, such as electric field, temperature, pressure, etc .

-

Synthesis of Compounds with Antioxidant, Antibacterial and Antitumor Activities : “2,2’-Thenoin” can also be used to synthesize compounds with antioxidant, antibacterial and antitumor activities. These compounds can be used in various fields like medicine, food preservation, etc .

Certainly, here are some additional applications of “2,2’-Thenoin” in the chemical field :

-

Pharmaceutical Intermediates : “2,2’-Thenoin” can be used as an intermediate in the production of pharmaceuticals. Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients .

-

Synthesis of Dyes : “2,2’-Thenoin” can be used in the synthesis of dyes. Dyes are substances that impart color to a material. The dye is generally applied in an aqueous solution, and may require a mordant to improve the fastness of the dye on the fiber .

Safety And Hazards

When handling 2,2’-Thenoin, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing3. Ingestion and inhalation should also be avoided3. The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed3.

Zukünftige Richtungen

The future directions of 2,2’-Thenoin are not specified in the available resources. This could be due to the compound’s potential use in various fields, each with its own unique future directions.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Eigenschaften

IUPAC Name |

2-hydroxy-1,2-dithiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWZIOZTPNLTCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370510 | |

| Record name | 2-Hydroxy-1,2-di(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Thenoin | |

CAS RN |

27761-02-0 | |

| Record name | 2-Hydroxy-1,2-di(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)

![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)

![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)

![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)